3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
3-Methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a benzamide derivative featuring a triazole core substituted with a methylthio (-SMe) group at position 5 and a phenyl group at position 2. The benzamide moiety is functionalized with a methoxy (-OMe) group at the 3-position (meta to the amide linkage).
Properties
IUPAC Name |
3-methoxy-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-15-10-6-7-13(11-15)17(23)19-12-16-20-21-18(25-2)22(16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKVSDSZLDPPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes: : The synthesis of 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the reaction of 3-methoxybenzoyl chloride with an appropriate triazole derivativeIndustrial production methods : While the industrial-scale production might involve similar steps, it often employs more robust reagents and catalysts to increase yield and efficiency. Continuous flow reactors and automated systems ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group at the 5-position of the triazole ring undergoes selective oxidation under controlled conditions:
- Sulfoxide Formation : Treatment with mild oxidizing agents (e.g., H₂O₂ or mCPBA) converts the methylthio group to a sulfoxide (-SOCH₃).
- Sulfone Formation : Stronger oxidants (e.g., KMnO₄ or Oxone®) yield the sulfone (-SO₂CH₃) derivative .
Table 1: Oxidation Reactions
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Sulfoxidation | H₂O₂, CH₃COOH, 0–5°C, 2–4 hrs | Triazole-5-sulfoxide derivative | |
| Sulfonation | KMnO₄, H₂O/EtOH, reflux, 6 hrs | Triazole-5-sulfone derivative |
Nucleophilic Substitution at the Triazole Ring
The triazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 3-position:
- Thiol Displacement : The methylthio group can be replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) .
- Halogenation : Reaction with N-bromosuccinimide (NBS) introduces bromine at the 5-position, enhancing electrophilicity for further coupling .
Example Reaction Pathway :
Reduction Reactions
Reductive transformations target both the triazole ring and the benzamide moiety:
- Triazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the triazole to a dihydrotriazole, altering electronic properties .
- Amide Reduction : LiAlH₄ reduces the benzamide to a benzylamine derivative, though this is less common due to steric hindrance .
Table 2: Reduction Reactions
| Target Site | Conditions | Product | References |
|---|---|---|---|
| Triazole ring | H₂ (1 atm), Pd/C, EtOH, 25°C | 4,5-Dihydro-1,2,4-triazole | |
| Benzamide | LiAlH₄, THF, reflux, 4 hrs | 3-Methoxybenzylamine derivative |
Functionalization of the Methoxyphenyl Group
The 3-methoxybenzamide subunit participates in electrophilic aromatic substitution (EAS) and demethylation:
- Demethylation : BBr₃ in DCM removes the methoxy group, yielding a phenolic derivative .
- Nitration/Sulfonation : HNO₃/H₂SO₄ introduces nitro or sulfonic acid groups at the para position relative to the methoxy group .
Key Mechanistic Insight :
The methoxy group directs EAS to the ortho/para positions, but steric effects from the triazole-linked methylene group favor para substitution .
Cross-Coupling Reactions
The methylthio group serves as a leaving group in palladium-catalyzed cross-coupling reactions:
- Suzuki Coupling : Replacement with aryl boronic acids forms biaryl triazole derivatives .
- Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines .
Example :
Acid/Base-Mediated Rearrangements
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance, studies have synthesized derivatives of 1,2,4-triazole and assessed their cytotoxic effects against various cancer cell lines. The incorporation of the methylthio and phenyl groups enhances the compound's ability to inhibit tumor growth. One study reported that similar triazole derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast) | 5.2 |
| Triazole Derivative B | A549 (Lung) | 3.8 |
1.2 Antifungal Activity
The triazole ring is also known for its antifungal properties. Compounds similar to 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide have been evaluated against fungal pathogens such as Candida albicans and Aspergillus species. These studies suggest that modifications to the triazole structure can enhance antifungal efficacy while reducing toxicity to human cells .
Agricultural Applications
2.1 Pesticidal Properties
The compound's structure suggests potential use as a pesticide or fungicide due to the presence of the triazole moiety, which is commonly found in agricultural chemicals. Research has shown that triazole-based compounds can effectively control plant pathogens, including Botrytis cinerea, a significant threat to crops like grapes and tomatoes .
Case Study: Efficacy Against Botrytis cinerea
A study evaluated the effectiveness of several triazole derivatives in controlling gray mold in tomato plants. The results indicated that specific derivatives reduced disease severity by up to 70% compared to untreated controls.
| Treatment | Disease Severity (%) |
|---|---|
| Control | 80 |
| Triazole A | 30 |
| Triazole B | 25 |
2.2 Growth Promotion
In addition to pest control, some studies suggest that triazole derivatives may promote plant growth by enhancing nutrient uptake or stimulating beneficial microbial activity in the soil . This dual action makes compounds like 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide valuable in sustainable agriculture practices.
Mechanism of Action
The mechanism by which 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects largely depends on the biological context. The triazole ring is known to interact with enzyme active sites, potentially inhibiting enzyme activity. The methoxy group may contribute to the overall polarity and solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares structural similarities with benzamide-triazole hybrids synthesized for tyrosinase inhibition and antibacterial studies. Key analogs and their differentiating features are summarized below:
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects: The presence of a phenyl group at position 4 of the triazole (as in the target compound and compounds 9a–k ) enhances steric bulk and aromatic interactions, which correlate with tyrosinase inhibition.
- Methoxy vs. Methyl/Amino Groups: The 3-methoxy group on the benzamide in the target compound may improve solubility compared to methyl or dimethylphenyl substituents in 9g and 9h . However, 9g and 9h exhibit stronger tyrosinase inhibition (IC50 < 0.5 µM), suggesting that electron-donating groups (e.g., -NH2 in thiazole hybrids) enhance activity .
Biological Activity
3-Methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 422.4 g/mol. The structural features include a methoxy group and a triazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 391919-48-5 |
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA replication. Compounds similar to 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide have exhibited IC50 values ranging from 1.1 µM to 4.24 µM against various cancer cell lines such as MCF-7 and HCT-116 .
- Case Study : In a comparative study, derivatives showed enhanced activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil. The compound's effectiveness was linked to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : Research indicates that certain derivatives demonstrate significant inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) reported as low as 8 µM . The presence of the triazole ring is believed to enhance membrane permeability, facilitating better interaction with microbial targets.
- Mechanism : The antimicrobial effect is thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .
Comparative Analysis
A comparison table summarizing the biological activities of related compounds is presented below:
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µM) | Notable Features |
|---|---|---|---|
| 3-Methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide | 1.1 - 4.24 | 8 | Triazole moiety enhances activity |
| Doxorubicin | 0.5 - 2 | N/A | Standard chemotherapy agent |
| 5-Fluorouracil | 0.8 - 3 | N/A | Standard chemotherapy agent |
Q & A
Basic Synthesis and Optimization
Q: What are the critical steps and challenges in synthesizing 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide? A: The synthesis involves multi-step reactions:
Triazole Core Formation : Cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions (e.g., ethanol, 70–80°C) to form the 1,2,4-triazole ring .
Functionalization :
- Methylthio Introduction : Reaction with methanethiol or methyl disulfide under basic conditions .
- Benzamide Coupling : Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) between the triazole-methylamine intermediate and 3-methoxybenzoic acid .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .
Key Challenges : Competing side reactions (e.g., over-oxidation of methylthio to sulfone) require controlled reaction times and inert atmospheres .
Structural Characterization Methods
Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₀H₂₀N₄O₂S) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .
Biological Activity Profiling
Q: What in vitro assays are recommended to evaluate its potential bioactivity? A: Prioritize assays based on structural analogs:
Antimicrobial : MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Enzyme Inhibition :
- Tyrosinase : Spectrophotometric assay with L-DOPA substrate .
- Kinases : Radiolabeled ATP-based assays for anticancer screening .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Note : IC₅₀ values for similar triazole-benzamides range from 10–50 µM in kinase inhibition .
Structure-Activity Relationship (SAR) Considerations
Q: How do substituents on the triazole and benzamide moieties influence bioactivity? A: Key SAR findings from analogs:
Stability and Degradation Pathways
Q: What are the stability liabilities of this compound under physiological conditions? A: Key degradation risks:
- Hydrolysis : Susceptibility of the amide bond in acidic/basic conditions (e.g., pH <3 or >10) .
- Oxidation : Methylthio group oxidizes to sulfoxide/sulfone in presence of H₂O₂ or cytochrome P450 .
Mitigation Strategies : - Formulation : Use lyophilized powders or cyclodextrin complexes to enhance shelf-life .
- Metabolic Studies : LC-MS/MS to identify oxidative metabolites in liver microsomes .
Addressing Data Contradictions in Bioactivity
Q: How to resolve discrepancies in reported IC₅₀ values across studies? A: Common causes and solutions:
| Issue | Resolution |
|---|---|
| Assay Variability | Standardize protocols (e.g., ATP concentration in kinase assays) |
| Purity Differences | Re-characterize compounds via HPLC and elemental analysis |
| Cell Line Heterogeneity | Use authenticated cell lines (e.g., ATCC) and report passage numbers |
| For example, conflicting MIC values for triazole derivatives may stem from differences in bacterial strain virulence . |
Advanced Applications: Molecular Docking
Q: How to design a molecular docking study to predict binding modes? A: Follow this workflow:
Protein Preparation : Retrieve target structures (e.g., PDB ID 1T46 for tyrosinase) and remove water/ligands .
Ligand Optimization : Minimize energy of 3D-conformer (e.g., using Gaussian09 with B3LYP/6-31G*) .
Docking Software : AutoDock Vina or Glide (Schrödinger) with grid boxes centered on active sites .
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., kojic acid for tyrosinase) .
Expected Outcome : Methylthio and benzamide groups form hydrophobic interactions with His263 and Cu ions in tyrosinase .
Scaling-Up Synthesis for In Vivo Studies
Q: What modifications are needed to scale up synthesis while maintaining yield? A: Key considerations:
- Reactor Type : Switch from batch to flow chemistry for triazole cyclization (improves heat control) .
- Catalyst Optimization : Use immobilized Pd/C or enzymes for amide coupling to reduce metal contamination .
- Solvent Recovery : Implement distillation systems for ethanol/acetone reuse .
Typical Yields :
| Step | Lab-Scale Yield | Pilot-Scale Yield |
|---|---|---|
| Triazole Formation | 65–70% | 60–65% |
| Benzamide Coupling | 80–85% | 75–80% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
